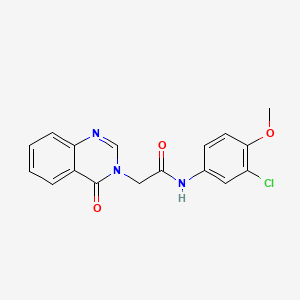
ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EHP-101, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as piperidinecarboxylates, which have been shown to exhibit diverse biological activities.
Mécanisme D'action
The mechanism of action of ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of several cellular signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate also inhibits the activity of the enzyme monoacylglycerol lipase, which is involved in the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can reduce inflammation in animal models of multiple sclerosis and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects on the central nervous system. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is in the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Another area of research is in the optimization of the synthesis method for ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, which could lead to the development of more efficient and cost-effective methods for producing this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate and its potential effects on other cellular signaling pathways.
Méthodes De Synthèse
The synthesis of ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves a multistep process that begins with the reaction of 2-hydroxybenzaldehyde with ethyl 4-piperidinecarboxylate in the presence of a base. This step yields the intermediate product, which is then reacted with 2-phenoxyethyl bromide to form the final compound.
Applications De Recherche Scientifique
Ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research for this compound is in the treatment of neurodegenerative diseases such as multiple sclerosis and Huntington's disease. ethyl 1-(2-hydroxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects and can reduce inflammation in the central nervous system, which is a key factor in the development of these diseases.
Propriétés
IUPAC Name |
ethyl 1-[(2-hydroxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-2-27-22(26)23(14-17-28-20-9-4-3-5-10-20)12-15-24(16-13-23)18-19-8-6-7-11-21(19)25/h3-11,25H,2,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUOFMYAOVNFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5227859.png)
![N-{4-[({2-[(3,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5227865.png)
![N-[5-(4-morpholinylsulfonyl)-2-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5227873.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5227882.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5227896.png)
![N-[3-(1-azepanyl)propyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5227907.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5227948.png)
![N-(4-methylphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5227950.png)
![2-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5227956.png)